molecular formula C20H20FNO3S2 B2946521 5-(Butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole CAS No. 850926-71-5

5-(Butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole

Cat. No.: B2946521
CAS No.: 850926-71-5
M. Wt: 405.5
InChI Key: ZHODLUGCNZGWGT-UHFFFAOYSA-N
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Description

5-(Butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole is a complex organic compound that features a combination of butylthio, fluorophenylsulfonyl, and p-tolyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the butylthio, fluorophenylsulfonyl, and p-tolyl groups through various substitution reactions. Common reagents used in these reactions include butylthiol, 4-fluorobenzenesulfonyl chloride, and p-tolyl derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

5-(Butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole undergoes various types of chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The fluorophenylsulfonyl group can be reduced under specific conditions.

    Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while reduction of the fluorophenylsulfonyl group can produce fluorophenyl derivatives.

Scientific Research Applications

5-(Butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazole
  • 5-(Butylthio)-4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazole
  • 5-(Butylthio)-4-((4-methylphenyl)sulfonyl)-2-(p-tolyl)oxazole

Uniqueness

5-(Butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole is unique due to the presence of the fluorophenylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-butylsulfanyl-4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S2/c1-3-4-13-26-20-19(27(23,24)17-11-9-16(21)10-12-17)22-18(25-20)15-7-5-14(2)6-8-15/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHODLUGCNZGWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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